Cicletanine-d4 Hydrochloride
Overview
Description
Cicletanine-d4 Hydrochloride is a deuterated form of Cicletanine Hydrochloride, a furopyridine compound known for its antihypertensive and diuretic properties. The deuterium labeling in this compound enhances its stability and allows for more precise analytical studies. This compound is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Cicletanine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cicletanine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Cicletanine molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure the efficient incorporation of deuterium. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: Cicletanine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon form.
Substitution: The chlorine atom in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of deuterated hydrocarbons.
Substitution: Formation of substituted furopyridine derivatives.
Scientific Research Applications
Cicletanine-d4 Hydrochloride is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the metabolic pathways and degradation products of Cicletanine.
Biology: The compound is used to investigate the biological effects of Cicletanine, including its antihypertensive and diuretic activities.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of Cicletanine, aiding in the development of more effective antihypertensive therapies.
Industry: It is used in the development of analytical methods for quality control and assurance in pharmaceutical manufacturing.
Mechanism of Action
Cicletanine-d4 Hydrochloride exerts its effects through multiple mechanisms:
Vasorelaxation: The compound activates endothelial nitric oxide synthase, leading to the production of nitric oxide, which causes vasodilation.
Prostacyclin Production: It increases the levels of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.
Protein Kinase C Inhibition: this compound inhibits protein kinase C, which plays a role in vasoconstriction and hypertension.
Comparison with Similar Compounds
Cicletanine-d4 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. Similar compounds include:
Cicletanine Hydrochloride: The non-deuterated form, used primarily for its antihypertensive and diuretic properties.
Hydrochlorothiazide: Another diuretic used for hypertension, but without the deuterium labeling.
Furosemide: A loop diuretic with different pharmacokinetic properties compared to Cicletanine.
This compound stands out due to its application in research and its enhanced stability provided by deuterium labeling.
Properties
IUPAC Name |
3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2.ClH/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9;/h2-6,14,17H,7H2,1H3;1H/i2D,3D,4D,5D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMBAIRFQQLJJX-QZFMBAIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2C3=CN=C(C(=C3CO2)O)C)[2H])[2H])Cl)[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675765 | |
Record name | 3-[4-Chloro(~2~H_4_)phenyl]-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189491-41-5 | |
Record name | 3-[4-Chloro(~2~H_4_)phenyl]-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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